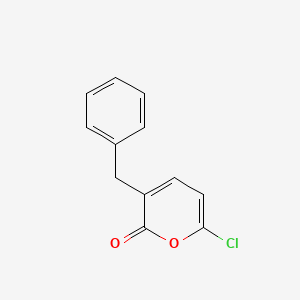
3-Benzyl-6-chloro-2-pyrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-6-chloro-2-pyrone, also known as this compound, is a useful research compound. Its molecular formula is C12H9ClO2 and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition
One of the primary applications of 3-benzyl-6-chloro-2-pyrone is its role as an enzyme inhibitor. It has been shown to inhibit carboxylester lipase and pancreatic cholesterol esterase, which are crucial in lipid metabolism. Research indicates that this compound significantly reduces ethanol-induced cytotoxicity in pancreatic cells by inhibiting the synthesis of fatty acid ethyl esters, toxic metabolites formed during ethanol metabolism. This inhibition is particularly relevant for managing conditions like acute alcoholic pancreatitis .
In animal studies, this compound has demonstrated effectiveness in reducing the absorption of cholesterol derived from cholesteryl oleate, showcasing its potential as a therapeutic agent for hyperlipidemia .
Anti-inflammatory Properties
The compound has also exhibited anti-inflammatory properties, contributing to its therapeutic applications in managing alcohol-related disorders. By mitigating inflammatory responses, it may help alleviate symptoms associated with chronic alcohol consumption and related pancreatic damage .
Organic Synthesis Applications
This compound is utilized in organic synthesis, particularly in the development of complex molecules through cycloaddition reactions. Its reactivity allows it to participate in inverse-electron-demand Diels-Alder reactions, leading to the formation of bridged lactones and other valuable intermediates. These reactions can be finely tuned by controlling reaction conditions such as temperature and the choice of dienophiles .
Case Study 1: Inhibition of Fatty Acid Ethyl Ester Synthase
In a study published in Gut, researchers explored the effects of this compound on fatty acid ethyl ester synthase inhibition. The findings indicated that this compound significantly inhibited increases in pancreatic fatty acid ethyl esters in vivo. This suggests its potential utility in preventing pancreatic damage associated with excessive alcohol consumption .
Case Study 2: Mechanism-Based Inhibition of Serine Proteases
Another study investigated the mechanism by which this compound interacts with serine proteases. The research revealed that it acts as a pseudosubstrate inhibitor, where acylation occurs faster than deacylation, leading to an accumulation of acylenzyme complexes that eventually hydrolyze while attached to the active site serine. This mechanism provides insights into designing selective inhibitors for therapeutic applications .
Data Table: Summary of Applications
Propriétés
Numéro CAS |
85533-80-8 |
|---|---|
Formule moléculaire |
C12H9ClO2 |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
3-benzyl-6-chloropyran-2-one |
InChI |
InChI=1S/C12H9ClO2/c13-11-7-6-10(12(14)15-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
XHTCTUGLQUCSFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC=C(OC2=O)Cl |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=C(OC2=O)Cl |
Key on ui other cas no. |
85533-80-8 |
Synonymes |
3-BCP 3-benzyl-6-chloro-2-pyrone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















